REACTION_SMILES
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[C:27](=[O:28])([O-:29])[O-:30].[CH3:40][C:41]#[N:42].[CH:1]([CH3:2])([CH3:3])[N:4]([C:5]([O:6][C:7]([CH3:8])([CH3:9])[CH3:10])=[O:11])[CH2:12][CH2:13][NH:14][S:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][c:21]1[N+:22]([O-:23])=[O:24])(=[O:25])=[O:26].[Cs+:31].[Cs+:32].[OH2:43].[SH:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[CH:1]([CH3:2])([CH3:3])[N:4]([C:5]([O:6][C:7]([CH3:8])([CH3:9])[CH3:10])=[O:11])[CH2:12][CH2:13][NH2:14]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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CC(C)N(CCNS(=O)(=O)c1ccccc1[N+](=O)[O-])C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
CC(C)N(CCNS(=O)(=O)c1ccccc1[N+](=O)[O-])C(=O)OC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
[Cs+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Sc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N(CCN)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |